molecular formula C10H22S B14729802 3-Pentan-3-ylsulfanylpentane CAS No. 5414-98-2

3-Pentan-3-ylsulfanylpentane

Cat. No.: B14729802
CAS No.: 5414-98-2
M. Wt: 174.35 g/mol
InChI Key: RFAWIPKYLMDDTM-UHFFFAOYSA-N
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Description

3-Pentan-3-ylsulfanylpentane is a thioether compound characterized by a central sulfur atom connecting two pentane chains at the 3-position. Its structure features a sulfanyl (-S-) group, distinguishing it from sulfoxides or sulfones. Thioethers like this compound are typically less polar than sulfones or alcohols, influencing their solubility and reactivity .

Properties

CAS No.

5414-98-2

Molecular Formula

C10H22S

Molecular Weight

174.35 g/mol

IUPAC Name

3-pentan-3-ylsulfanylpentane

InChI

InChI=1S/C10H22S/c1-5-9(6-2)11-10(7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

RFAWIPKYLMDDTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)SC(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentan-3-ylsulfanylpentane typically involves the reaction of pentan-3-one with a suitable thiol under controlled conditions. One common method involves the use of a chlorinating agent such as thionyl chloride to convert pentan-3-one to 2-chloropentan-3-one, which is then reacted with a thiol to form the desired sulfanyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentan-3-ylsulfanylpentane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group back to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pentane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentan-3-ylsulfanylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-pentan-3-ylsulfanylpentane involves its interaction with various molecular targets, primarily through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

  • 3,3-Bis(ethylsulfonyl)pentane (CAS 2217-59-6) :

    • Molecular Formula : C₉H₂₀O₄S₂
    • Molecular Mass : 256.39 g/mol
    • Key Feature : Sulfonyl (-SO₂-) groups confer high polarity and oxidative stability compared to sulfanyl derivatives. This increases solubility in polar solvents and resistance to nucleophilic attack .
  • Used as a solvent or fuel additive .
  • 2-Methyl-3-pentanol (CAS 565-67-3): Molecular Formula: C₆H₁₄O Molecular Mass: 102.17 g/mol Key Feature: A secondary alcohol with hydrogen-bonding capability, enhancing water solubility and boiling point compared to thioethers .
  • 2-Methyl-3-pentanone (CAS 565-69-5): Molecular Formula: C₆H₁₂O Molecular Mass: 100.16 g/mol Key Feature: A ketone with moderate polarity, reactive in nucleophilic additions and condensations. Lacks sulfur-based redox activity .

Structural and Reactivity Trends

  • Polarity : Sulfonyl > Alcohol > Ketone > Thioether > Alkane.
  • Oxidative Stability : Sulfonyl groups (as in 3,3-bis(ethylsulfonyl)pentane) resist further oxidation, while thioethers (e.g., 3-pentan-3-ylsulfanylpentane) are prone to oxidation to sulfoxides or sulfones.
  • Solubility : Alcohols and sulfones exhibit higher water solubility due to hydrogen bonding or dipole interactions, whereas thioethers and alkanes are hydrophobic .

Data Tables

Table 1: Comparative Molecular Properties

Compound CAS Number Molecular Formula Molecular Mass (g/mol) Functional Group
This compound Not available Likely C₁₀H₂₂S ~186.34 (estimated) Thioether (-S-)
3,3-Bis(ethylsulfonyl)pentane 2217-59-6 C₉H₂₀O₄S₂ 256.39 Sulfonyl (-SO₂-)
3-Methylpentane 96-14-0 C₆H₁₄ 86.18 Alkane
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O 102.17 Alcohol (-OH)
2-Methyl-3-pentanone 565-69-5 C₆H₁₂O 100.16 Ketone (-C=O)

Research Findings

  • Synthetic Utility: Thioethers like this compound serve as intermediates in organosulfur chemistry, enabling C-S bond formation in agrochemicals and pharmaceuticals. Their sulfur atoms act as soft nucleophiles in SN2 reactions .
  • Environmental Impact : Branched alkanes (e.g., 3-methylpentane) are volatile organic compounds (VOCs) with implications for air quality, whereas sulfonyl derivatives are more persistent due to oxidative resistance .
  • Thermal Behavior : Sulfones (e.g., 3,3-bis(ethylsulfonyl)pentane) exhibit higher melting points (~100–150°C) compared to thioethers (~-20°C estimated), aligning with their crystalline packing efficiency .

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